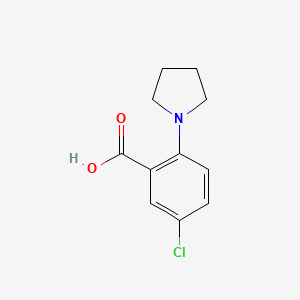
5-Chloro-2-pyrrolidin-1-ylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-pyrrolidin-1-ylbenzoic acid is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety with a chlorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyrrolidin-1-ylbenzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment to Benzoic Acid: The pyrrolidine ring is then attached to a benzoic acid derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
5-Chloro-2-pyrrolidin-1-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
5-Chloro-2-pyrrolidin-1-ylbenzoic acid has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-2-pyrrolidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The chlorine atom and benzoic acid moiety can also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but without the benzoic acid moiety.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
5-Chloro-2-pyrrolidin-1-ylbenzoic acid is unique due to the presence of both the pyrrolidine ring and the benzoic acid moiety, along with the chlorine atom at the 5-position. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
5-chloro-2-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI 键 |
LEMIJOINGPOVQV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















